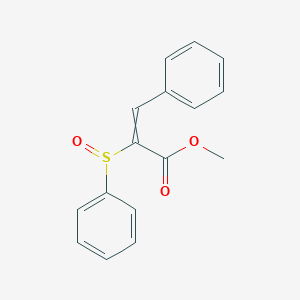
Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate is an organic compound that features a sulfinyl group attached to a benzene ring and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate typically involves the reaction of benzenesulfinyl chloride with methyl 3-phenylprop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various electrophiles such as halogens or nitro groups; reactions are usually conducted in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 2-(benzenesulfonyl)-3-phenylprop-2-enoate.
Reduction: Methyl 2-(benzenesulfanyl)-3-phenylprop-2-enoate.
Substitution: Depending on the electrophile used, various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzenesulfonyl)-3-phenylprop-2-enoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl 2-(benzenesulfanyl)-3-phenylprop-2-enoate: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Methyl 2-(benzenesulfinyl)-3-phenylpropanoate: Similar structure but with a propanoate moiety instead of a prop-2-enoate moiety.
Uniqueness
Methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and sulfanyl analogs. The conjugated double bond in the prop-2-enoate moiety also contributes to its unique properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90381-86-5 |
|---|---|
Molecular Formula |
C16H14O3S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
methyl 2-(benzenesulfinyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O3S/c1-19-16(17)15(12-13-8-4-2-5-9-13)20(18)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
CVTDNZLXXQBTBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















